1-cyclopentylbut-3-yn-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentylbut-3-yn-2-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopentyl group attached to a but-3-yn-2-amine backbone
Vorbereitungsmethoden
The synthesis of 1-cyclopentylbut-3-yn-2-amine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the cyclopentyl group, which is then attached to the but-3-yn-2-amine backbone through a series of chemical reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the formation of the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and purity of the compound. Solvents such as ethanol or methanol may be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and yield. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
1-Cyclopentylbut-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentylbut-3-yn-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications, including the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 1-cyclopentylbut-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Pathways Involved: The compound may affect multiple signaling pathways, including those involved in cell growth, differentiation, and apoptosis. Understanding these pathways helps researchers elucidate the compound’s potential therapeutic effects and side effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentylbut-3-yn-2-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-cyclopentylbut-3-yn-2-ol and 1-cyclopentylbut-3-yn-2-one share structural similarities with this compound. These compounds may have similar chemical properties but differ in their biological activities and applications.
Uniqueness: The presence of the amine group in this compound distinguishes it from other similar compounds. This functional group contributes to its unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopentylbut-3-yn-2-amine hydrochloride involves the conversion of cyclopentylacetylene to 1-cyclopentylbut-3-yn-2-ol, followed by the conversion of the alcohol to the amine via reductive amination. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclopentylacetylene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopentylacetylene is reacted with sodium borohydride in methanol to form 1-cyclopentylbut-3-yn-2-ol.", "Step 2: The alcohol is then reacted with sodium hydroxide in ethanol to form the corresponding sodium salt.", "Step 3: The sodium salt is then reacted with ammonium chloride in ethanol to form the amine.", "Step 4: The amine is then reacted with hydrochloric acid in diethyl ether to form the hydrochloride salt of 1-cyclopentylbut-3-yn-2-amine." ] } | |
CAS-Nummer |
2751615-38-8 |
Molekularformel |
C9H16ClN |
Molekulargewicht |
173.68 g/mol |
IUPAC-Name |
1-cyclopentylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-9(10)7-8-5-3-4-6-8;/h1,8-9H,3-7,10H2;1H |
InChI-Schlüssel |
UOLHBGQVTMZMHX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(CC1CCCC1)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.